4-benzylpyridine;2,4,6-trinitrophenol
Description
4-Benzylpyridine is a pyridine derivative with a benzyl substituent at the 4-position. It is primarily utilized as a ligand in coordination polymers and metal-organic frameworks (MOFs). For example, a Cd(II)-based coordination polymer, [Cd(4-bpd)(3-cbn)₂]ₙ (where 4-bpd = 4-benzylpyridine derivative), exhibits luminescent properties and selectively detects 2,4,6-trinitrophenol (TNP) via fluorescence quenching .
2,4,6-Trinitrophenol (TNP), also known as picric acid, is a nitroaromatic compound with three nitro groups symmetrically arranged on a phenol ring. It is a potent explosive, surpassing traditional explosives like TNT in detonation velocity . TNP is also used in dyes, pyrotechnics, leather processing, and pharmaceuticals . Its environmental persistence and toxicity (e.g., acute toxicity in Fischer 344 rats ) make it a hazardous pollutant requiring advanced detection methods .
Properties
CAS No. |
6294-59-3 |
|---|---|
Molecular Formula |
C18H14N4O7 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-benzylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H11N.C6H3N3O7/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2;1-2,10H |
InChI Key |
BMRBVFZVRJYTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylpyridine: can be synthesized by reacting benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 4-Benzylpyridine involves the same basic synthetic route but on a larger scale, with additional purification steps to ensure high purity .
2,4,6-Trinitrophenol: is produced industrially by a similar nitration process, with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzylpyridinium salts.
Reduction: Can be reduced to form 4-benzylpiperidine.
Substitution: Undergoes electrophilic substitution reactions at the pyridine ring.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under specific conditions.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of 4-Benzylpyridine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-Trinitrophenol: Common reducing agents include iron and hydrochloric acid
Major Products
Oxidation of 4-Benzylpyridine: Benzylpyridinium salts.
Reduction of 2,4,6-Trinitrophenol: Aminophenols
Scientific Research Applications
4-Benzylpyridine: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic Synthesis: As a building block for more complex molecules.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its high explosive power.
Dyes: As a precursor for various dyes.
Analytical Chemistry: As a reagent for detecting metals.
Mechanism of Action
4-Benzylpyridine: acts primarily as a ligand in coordination chemistry, forming complexes with metal ions. It can also act as a base in organic reactions .
2,4,6-Trinitrophenol: exerts its effects through its nitro groups, which can undergo redox reactions. It acts as an uncoupler of oxidative phosphorylation in biological systems, disrupting ATP production .
Comparison with Similar Compounds
Key Research Findings
- Sensor Development : The Cd(II)-4-bpd coordination polymer demonstrates a fluorescence lifetime increase from 0.497 ns to 2.384 ns upon TNP exposure, indicating strong interaction .
- Environmental Impact : Microbial degradation of TNP is hindered by its three nitro groups, requiring specialized pathways for mineralization .
- Toxicity Profile : TNP’s LD₅₀ in rats is 120 mg/kg, with rapid distribution to organs like the liver and kidneys .
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